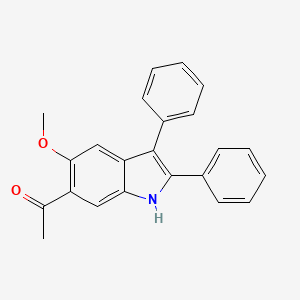

1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one

Description

Properties

CAS No. |

125217-27-8 |

|---|---|

Molecular Formula |

C23H19NO2 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone |

InChI |

InChI=1S/C23H19NO2/c1-15(25)18-13-20-19(14-21(18)26-2)22(16-9-5-3-6-10-16)23(24-20)17-11-7-4-8-12-17/h3-14,24H,1-2H3 |

InChI Key |

XFIZPBWVSOPAAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Condensation and Cyclization Approach

A common approach to synthesize substituted indoles like this compound is via condensation reactions between appropriately substituted anilines or acetanilides and alkynes, followed by catalytic cyclization.

- Mechanochemical Rhodium-Catalyzed Indole Synthesis :

A notable method involves the use of acetanilide derivatives and alkynes in the presence of a rhodium catalyst ([Cp*Rh(MeCN)3][SbF6]2) and copper acetate under ball milling conditions. This mechanochemical approach facilitates the formation of 2,3-diphenylindole cores efficiently. The reaction is conducted in a zirconia ball milling vessel with grinding balls, under dioxygen atmosphere, followed by purification via flash chromatography.

This method yields 1-(2,3-diphenyl-1H-indol-1-yl)ethan-1-one derivatives, which can be further functionalized to introduce the methoxy group at the 5-position and acetyl group at the 6-position.

Functional Group Introduction

Methoxy Group Installation :

The methoxy substituent at the 5-position is typically introduced via electrophilic aromatic substitution or by starting from a methoxy-substituted aniline or nitroindole precursor. For example, 5-methoxy-4-nitroindole derivatives can be synthesized and subsequently reduced and functionalized to yield the desired methoxy-substituted indole core.Acetylation at the 6-Position :

The ethanone group is introduced by acetylation reactions, often using acetyl chloride or acetic anhydride under controlled conditions. The position-selective acetylation at the 6-position of the indole ring can be achieved by directing effects of substituents and reaction conditions. Alternatively, the acetyl group can be introduced via condensation of the indole intermediate with acetyl-containing reagents during the cyclization step.

Multi-Step Synthetic Route Example

A representative synthetic sequence might include:

Synthesis of 5-Methoxy-2,3-diphenylindole core :

Starting from 5-methoxy-substituted aniline derivatives, condensation with diphenyl-substituted alkynes under rhodium catalysis yields the diphenylindole scaffold.Acetylation :

The indole intermediate is then acetylated at the 6-position using acetyl chloride or acetic anhydride in the presence of a base or Lewis acid catalyst.Purification and Characterization :

The final product is purified by column chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The mechanochemical rhodium-catalyzed method offers a green chemistry advantage by reducing solvent use and reaction time while maintaining good yields and selectivity for the indole core.

The introduction of the methoxy group is often best achieved by starting with a methoxy-substituted precursor rather than late-stage functionalization, due to regioselectivity challenges.

Acetylation reactions require careful control to avoid over-acetylation or side reactions, especially given the multiple reactive sites on the indole ring.

Characterization data such as NMR, IR, and mass spectrometry confirm the successful synthesis of the target compound, with characteristic signals for the methoxy group (~3.7 ppm in ^1H NMR), aromatic protons, and the acetyl methyl group (~2.5 ppm).

Chemical Reactions Analysis

Types of Reactions: 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(5-METHOXY-2,3-DIPHENYL-1H-INDOL-6-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can modulate signaling pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(5-Methyl-1H-indol-6-yl)ethan-1-one (Compound 7)

- Substituents : A methyl group at position 5 and an acetyl group at position 4.

- Crystal Structure : Features a single molecule in the asymmetric unit. Stabilized by N–H···O hydrogen bonds between the indole NH and acetyl carbonyl groups of adjacent molecules. Weak C–H···π and π···π interactions further stabilize the lattice .

- Comparison : The absence of bulky diphenyl groups in Compound 7 likely enhances its solubility compared to the target compound. However, the methoxy group in the target compound may improve electron density at the indole core, altering reactivity in electrophilic substitution reactions.

1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (Compound 8)

- Substituents: A dimethylaminomethyl group at position 3 and a methyl group at position 3.

- Crystal Structure : Contains four unique molecules in the asymmetric unit. Stabilized by N–H···N hydrogen bonds between secondary and tertiary amines, with additional C–H···O interactions .

- The diphenyl groups in the target compound may confer greater steric hindrance, affecting binding interactions in biological or catalytic applications.

Physicochemical Properties

| Property | Target Compound | Compound 7 | Compound 8 |

|---|---|---|---|

| Key Substituents | 5-OCH₃, 2,3-Ph, 6-COCH₃ | 5-CH₃, 6-COCH₃ | 3-(CH₂NMe₂), 5-CH₃, 6-COCH₃ |

| Hydrogen Bonding | Likely N–H···O (indole NH to acetyl) | N–H···O | N–H···N |

| Steric Bulk | High (diphenyl groups) | Low | Moderate (dimethylaminomethyl) |

| Electronic Effects | Electron-donating (OCH₃) | Electron-neutral (CH₃) | Electron-donating (NMe₂) |

Stability and Reactivity

- Target Compound : The methoxy group may increase oxidative stability compared to methyl-substituted analogs. The diphenyl groups could hinder π-stacking, reducing aggregation in solution.

- Compound 7 : Lacks steric protection, making it more prone to decomposition under harsh conditions.

- Compound 8 : The tertiary amine may participate in acid-base reactions, offering tunable solubility in polar solvents .

Biological Activity

1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one, also known by its CAS number 125217-27-8, is an indole derivative that has garnered attention for its diverse biological activities. Indole derivatives are recognized for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound through various studies and data analyses.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H19NO2 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | 1-(5-methoxy-2,3-diphenyl-1H-indol-6-yl)ethanone |

| CAS Number | 125217-27-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole nucleus enables the compound to bind with high affinity to multiple receptors, modulating signaling pathways that influence biological processes. Notably, this compound exhibits potential as a selective inhibitor of certain enzymes involved in neurodegenerative diseases.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent antiproliferative effects.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells.

Anti-inflammatory Effects

Studies have reported that this compound can reduce inflammation markers in vitro. This includes the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound on human cancer cell lines. The findings are summarized below:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 12.5 | Significant reduction in cell viability |

| HeLa | 15.0 | Induction of apoptosis |

| A549 | 10.0 | Cell cycle arrest at G2/M phase |

This study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics.

Anti-inflammatory Study

In another investigation focused on anti-inflammatory properties, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages:

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Compound Treatment | 75 | 100 |

The results indicated a significant reduction in both TNF-alpha and IL-6 levels, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for 1-(5-Methoxy-2,3-diphenyl-1H-indol-6-yl)ethan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step procedures starting from substituted indole precursors. Key steps include Friedel-Crafts acylation to introduce the ethanone group and Suzuki-Miyaura coupling for diphenyl substitution. Methoxy groups are often introduced via nucleophilic substitution or protection/deprotection strategies. Optimization of catalysts (e.g., palladium for cross-coupling) and temperature control (e.g., 80–120°C) significantly impact yield, as excessive heat may degrade sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data should be prioritized?

- 1H/13C NMR : Key signals include the methoxy singlet (~δ 3.7–3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and the acetyl group (δ 2.5–2.6 ppm for CH3, δ ~198 ppm for carbonyl carbon) .

- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., methoxy positioning) and validate hydrogen-bonding networks .

Q. How does the methoxy group at position 5 influence the compound’s physicochemical properties?

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its electron-donating nature. However, it may reduce crystallinity compared to non-substituted analogs, complicating X-ray analysis. Computational studies (e.g., DFT) suggest it stabilizes the indole ring via resonance, affecting reactivity in subsequent derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s molecular conformation?

Discrepancies often arise in torsion angles of diphenyl groups or methoxy orientation. Strategies include:

- Multi-method validation : Compare DFT-optimized geometries with X-ray crystallography (e.g., triclinic P1 space group, α/β/γ angles ~77–84°) .

- Dynamic NMR : Probe rotational barriers of phenyl rings at variable temperatures .

- Molecular docking : Assess steric clashes in biological targets (e.g., STAT3 inhibitors) to refine conformational models .

Q. What experimental design considerations are critical for evaluating this compound’s biological activity, such as STAT3 inhibition?

- In vitro assays : Use retinoblastoma cell lines (e.g., Y79) with IC50 determination via MTT assays. Include positive controls (e.g., cisplatin) and validate STAT3 pathway modulation via Western blot (phospho-STAT3 Tyr705) .

- Structure-activity relationship (SAR) : Modify the ethanone moiety (e.g., replace with propenone or alcohol) to assess potency changes.

- Off-target profiling : Screen against related kinases (JAK2, MAPK) to ensure selectivity .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Prioritize mixed-solvent systems (e.g., ethyl acetate/hexane) to balance solubility and evaporation rates.

- Seeding : Introduce microcrystals from analogous structures (e.g., chromen-6-yl derivatives) to induce nucleation .

- Refinement protocols : Use SHELXL for high-resolution data (R factor <0.06) and validate hydrogen-bonding networks (e.g., O–H···O interactions at ~2.8 Å) .

Q. What methodological approaches are recommended for analyzing degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.